1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one
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Overview
Description
1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one typically involves the reaction of 1-phenyl-1H-pyrazolo[3,4-D]pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . The reaction conditions often involve heating and refluxing in solvents like acetic acid to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
1-[3-({1-Phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}amino)propyl]pyrrolidin-2-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H20N6O/c25-16-8-4-10-23(16)11-5-9-19-17-15-12-22-24(18(15)21-13-20-17)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2,(H,19,20,21) |
InChI Key |
BWUWGGYWPBZTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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